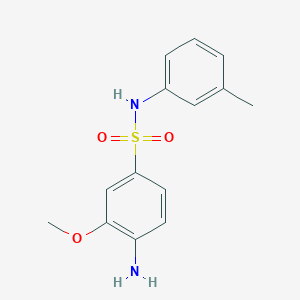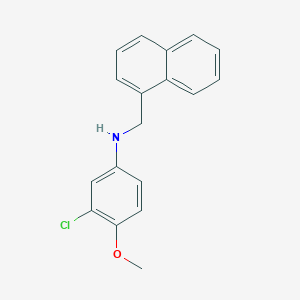![molecular formula C21H20N2O3S B317194 N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B317194.png)
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of 2-(2,4-dimethylphenoxy)acetic acid: This is achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-(2,4-dimethylphenoxy)acetic acid is then acylated with 4-aminobenzoyl chloride to form the intermediate 4-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Acts as a corrosion inhibitor and is used in the synthesis of other complex organic molecules
Mecanismo De Acción
The mechanism of action of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Propiedades
Fórmula molecular |
C21H20N2O3S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-14-5-10-18(15(2)12-14)26-13-20(24)22-16-6-8-17(9-7-16)23-21(25)19-4-3-11-27-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
JNOUJXYFQNKREP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B317120.png)
![N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B317121.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B317124.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B317127.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B317128.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B317130.png)
![2-Methoxy-5-{[4-oxo-2-(propionylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl propionate](/img/structure/B317131.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B317132.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B317133.png)
![4-({1-[4-(isopropoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B317135.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B317136.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B317139.png)
